Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
Description
“Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride” is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a hydrochloride salt. This compound is structurally characterized by a five-membered pyrrolidine ring with stereogenic centers at the 3-amino and 4-methyl positions, conferring specific stereochemical and physicochemical properties. Its Boc group enhances stability during synthetic processes, while the hydrochloride salt improves solubility in polar solvents, making it valuable in pharmaceutical synthesis, particularly in the development of bioactive molecules and catalysts .
Properties
IUPAC Name |
tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLNFDWECFVSM-JPPWUZRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions often involve the use of strong acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions include primary alcohols from oxidation and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of bioactive molecules, enhancing their therapeutic properties.
Case Study: Synthesis of Antiviral Agents
In a study focused on developing antiviral agents, researchers incorporated tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate into their synthesis pathway. The compound served as a key intermediate, leading to the production of novel derivatives that exhibited improved efficacy against viral infections.
Organic Synthesis
This compound is also employed as a building block in organic synthesis due to its ability to undergo various chemical transformations.
Case Study: Asymmetric Synthesis
In asymmetric synthesis, tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate has been used to create chiral centers in complex molecules. For instance, its application in the synthesis of chiral amines has been documented, showcasing its utility in producing enantiomerically enriched compounds.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate involves the stability of the tert-butyl carbocation, which facilitates the cleavage of the Boc protecting group . This stability is due to the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base . The resulting carbocation can undergo elimination or decarboxylation, leading to the formation of the desired product.
Comparison with Similar Compounds
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate
- Structure : A tetrahydrofuran derivative with a Boc-protected amine.
- Applications : Used in laboratory research but lacks documented enzyme-modulating activity.
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structure: A phenolic antioxidant with a tert-butyl group.
- Enzymatic Effects: Induces hepatic glutathione S-transferase (GST) activity (5- to 10-fold in mice) and epoxide hydratase (11-fold in mice), enhancing detoxification of electrophilic carcinogens like benzo(a)pyrene . Species-specific efficacy: Stronger enzyme induction in mice than rats .
- Safety : Classified as generally safe for food preservation but debated for chronic toxicity.
1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline (Ethoxyquin)
- Structure: A quinoline-based antioxidant.
- Enzymatic Effects : Raises GST activity comparably to BHA, reducing mutagenic metabolites of benzo(a)pyrene .
Functional Comparison
| Parameter | Target Compound | BHA | Ethoxyquin |
|---|---|---|---|
| Primary Use | Pharmaceutical intermediate | Food antioxidant | Feed antioxidant |
| Enzyme Induction | Not reported | GST, epoxide hydratase | GST |
| Species Sensitivity | N/A | Mice > Rats | Broad-spectrum |
| Solubility | High (hydrochloride salt) | Low (lipophilic) | Moderate |
| Safety Data | Limited | Well-documented | Restricted due to metabolites |
Key Research Findings
BHA vs. Target Compound: BHA’s robust GST induction contrasts with the target compound’s lack of reported enzymatic interactions, suggesting divergent biological roles . Structural differences (pyrrolidine vs. phenolic ring) likely underlie functional disparities.
Ethoxyquin vs. Target Compound :
- Ethoxyquin’s application in feed contrasts with the target compound’s niche in synthetic chemistry, highlighting specialized use cases .
Safety Profiles :
- The target compound’s safety data sheet emphasizes standard laboratory precautions (e.g., ventilation, PPE), whereas BHA and ethoxyquin have established regulatory guidelines .
Biological Activity
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride (CAS No. 1290191-85-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride has been linked to its interactions with various biological targets, including enzymes and receptors involved in neurological functions.
- Acetylcholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's pathology. It was observed that the compound increased cell viability in astrocytes exposed to Aβ .
In Vitro Studies
Research has indicated that Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride exhibits significant neuroprotective properties:
- Cell Viability : In cultures treated with Aβ, the compound improved cell viability by reducing oxidative stress markers such as malondialdehyde (MDA) levels .
- Cytotoxicity Assessment : At concentrations up to 100 µM, no cytotoxic effects were noted, suggesting a favorable safety profile for further development .
In Vivo Studies
While in vitro results are promising, in vivo studies have yielded mixed results:
- Animal Models : In scopolamine-induced models of cognitive impairment, the compound showed some protective effects but was less effective than established treatments such as galantamine. This discrepancy may be attributed to bioavailability issues within the brain .
Case Studies
A recent study explored the effects of Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride on cognitive function in rodent models:
- Methodology : Rodents were administered the compound alongside scopolamine to evaluate its potential in mitigating cognitive deficits.
- Results : The treatment group exhibited improved memory retention compared to controls, although statistical significance was not achieved when compared to galantamine-treated groups .
Data Summary
Q & A
Q. How to design a stability study for this compound under accelerated storage conditions?
- Methodological Answer : Conduct stress testing at elevated temperatures (40–60°C), high humidity (75% RH), and UV light exposure. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
